Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring, a pyridin-4-yl group at the 1-position, and an ethyl ester group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazole and 4-pyridinecarboxaldehyde.
Formation of Intermediate: The 5-bromo-1H-pyrazole is reacted with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate to form the intermediate 5-bromo-1-(pyridin-4-yl)-1H-pyrazole.
Esterification: The intermediate is then subjected to esterification using ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Chemical Reactions Analysis
Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the pyridine moiety.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
5-Bromo-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate: Similar structure but lacks the bromine atom, which may result in different chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₈BrN₃O₂ |
Molecular Weight | 231.07 g/mol |
CAS Number | 1353100-91-0 |
Density | 1.7 ± 0.1 g/cm³ |
Boiling Point | 331.1 ± 22.0 °C at 760 mmHg |
Flash Point | 154.1 ± 22.3 °C |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and A549.
- Case Study : A derivative of pyrazole was tested against the MCF7 cell line, yielding an IC₅₀ value of approximately 12.50 µM, indicating moderate potency in inhibiting cell growth .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : A series of pyrazole carboxamides were evaluated for COX inhibition, showing superior anti-inflammatory activity compared to standard drugs like celecoxib .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various bacterial strains. The presence of the pyridine moiety enhances its activity against pathogens.
- In Vitro Testing : In studies, pyrazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its anticancer effects.
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activities of this compound and related compounds:
Properties
Molecular Formula |
C11H10BrN3O2 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 5-bromo-1-pyridin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
XECFLUKHRCBUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Br |
Origin of Product |
United States |
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